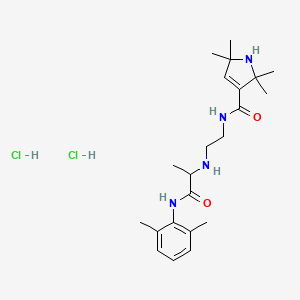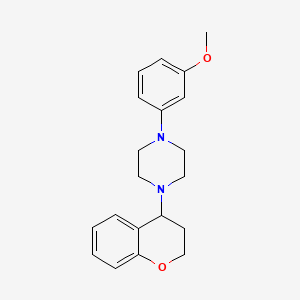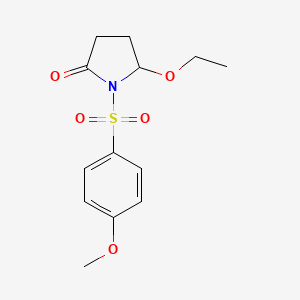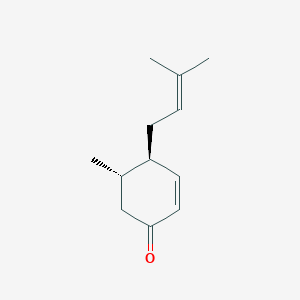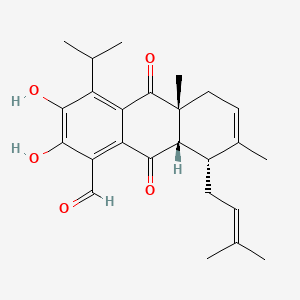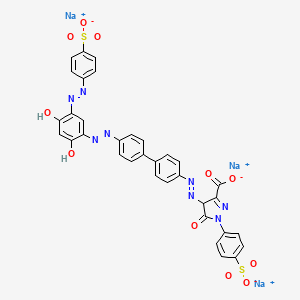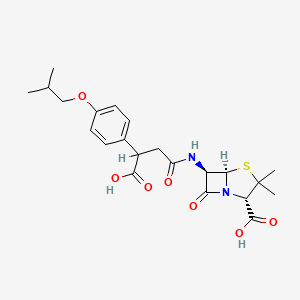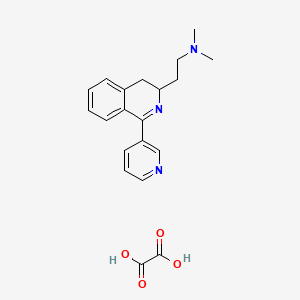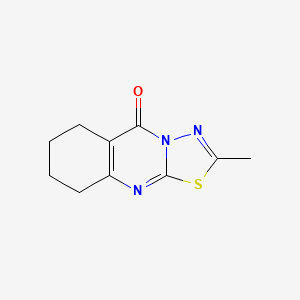
2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(diethylamino)-1-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(diethylamino)-1-(2-propenyl)- is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. The specific structure of this compound suggests it may have unique properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(diethylamino)-1-(2-propenyl)- typically involves multi-step organic reactions. Common starting materials might include substituted anilines and chloroquinazolines. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinazolines.
Substitution: The chloro group in the compound can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized quinazolines with different biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with DNA/RNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4(1H,3H)-Quinazolinedione: A simpler analog without the chloro and diethylamino groups.
7-Chloroquinazoline: Lacks the diethylamino and propenyl groups.
3-(Diethylamino)-1-(2-propenyl)quinazoline: Similar structure but without the chloro group.
Uniqueness
The unique combination of functional groups in 2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(diethylamino)-1-(2-propenyl)- imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
87296-66-0 |
|---|---|
Molekularformel |
C15H18ClN3O2 |
Molekulargewicht |
307.77 g/mol |
IUPAC-Name |
7-chloro-3-(diethylamino)-1-prop-2-enylquinazoline-2,4-dione |
InChI |
InChI=1S/C15H18ClN3O2/c1-4-9-18-13-10-11(16)7-8-12(13)14(20)19(15(18)21)17(5-2)6-3/h4,7-8,10H,1,5-6,9H2,2-3H3 |
InChI-Schlüssel |
HKBVEJPDDCYWKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)N1C(=O)C2=C(C=C(C=C2)Cl)N(C1=O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


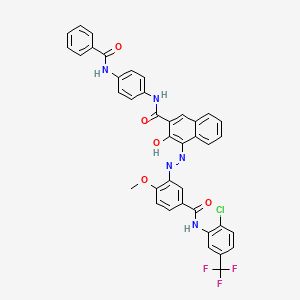


![3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B12740331.png)
